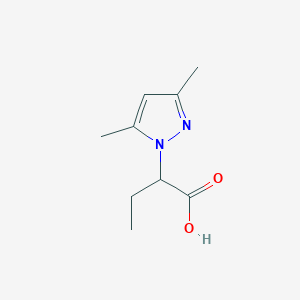

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-8(9(12)13)11-7(3)5-6(2)10-11/h5,8H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONQUOLOKOQXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411754 | |

| Record name | 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7007-11-6 | |

| Record name | 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyrazole Heterocycles in Contemporary Chemical Biology and Medicinal Chemistry

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. researchgate.netontosight.ai First described by German chemist Ludwig Knorr in 1883, the pyrazole nucleus is a feature of numerous compounds with a broad spectrum of biological activities. globalresearchonline.netwikipedia.org Its unique structural and electronic properties allow it to interact with various biological targets, making it a "privileged scaffold" in drug design.

The versatility of the pyrazole ring is evident in the range of pharmaceuticals that incorporate this moiety. These compounds have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral agents. nih.gov A notable example is celecoxib, a potent and selective COX-2 inhibitor used for pain and inflammation management. ontosight.ai The success of such drugs has spurred continuous research into novel pyrazole derivatives.

The significance of pyrazoles extends to agrochemicals as well, where they are utilized as herbicides and fungicides. globalresearchonline.net This broad utility underscores the fundamental importance of the pyrazole heterocycle in applied chemistry. The ongoing exploration of pyrazole chemistry continues to yield compounds with diverse and potent pharmacological activities, solidifying its central role in the development of new therapeutic agents. researchgate.net

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

| Pharmacological Activity | Examples of Pyrazole-Containing Compounds |

|---|---|

| Anti-inflammatory | Celecoxib, Phenylbutazone |

| Analgesic | Difenamizole, Antipyrine |

| Antipsychotic | CDPPB |

| Anabolic Steroid | Stanozolol |

| Antiviral | --- |

| Anticancer | --- |

Biological and Pharmacological Relevance of Butyric Acid Moieties in Drug Discovery

Butyric acid, a short-chain fatty acid, and its derivatives are also of considerable interest in pharmacology. Butyric acid itself is known to be a histone deacetylase (HDAC) inhibitor, a mechanism that can induce cell differentiation and apoptosis (programmed cell death). This has led to the investigation of butyric acid prodrugs for the treatment of cancer and certain blood disorders.

The therapeutic application of butyric acid is often limited by its short half-life and unpleasant odor. Consequently, medicinal chemists have focused on developing derivatives and prodrugs to improve its pharmacokinetic properties and therapeutic potential. These efforts have led to the synthesis of various butyric acid-containing molecules with enhanced aqueous solubility and biological activity. nih.gov

Historical Trajectory and Evolution of Scholarly Inquiry into 2 3,5 Dimethyl Pyrazol 1 Yl Butyric Acid and Structural Congeners

The history of pyrazole (B372694) synthesis dates back to the late 19th century. globalresearchonline.net The condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), a method to produce substituted pyrazoles, is a foundational reaction in heterocyclic chemistry. wikipedia.org For instance, 3,5-dimethylpyrazole (B48361) is readily synthesized from acetylacetone (B45752) and hydrazine. wikipedia.org

While the synthesis of the constituent parts of 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid is well-established, a dedicated body of research on this specific compound is not prominent in the scientific literature. However, scholarly inquiry into its structural congeners provides valuable insights.

A significant example is the development of a complex butanoic acid derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. This compound has been the subject of intensive research as a potential therapeutic agent for idiopathic pulmonary fibrosis. researchgate.net In this molecule, the 3,5-dimethyl pyrazole moiety is a key structural feature that contributes to its high affinity and selectivity for the αvβ6 integrin, a biological target implicated in the disease. researchgate.net The butanoic acid portion of the molecule also plays a crucial role in its interaction with the target receptor. researchgate.net

The research on this complex analog highlights the potential of combining the 3,5-dimethyl pyrazole and butyric acid motifs to create highly specific and potent bioactive molecules. The evolution of this line of inquiry demonstrates a progression from the synthesis of simple heterocyclic compounds to the rational design of complex molecules for specific therapeutic applications.

Epistemological Foundations and Current Research Gaps in the Field Pertaining to the Compound

Conventional Synthetic Routes for the this compound Core Scaffold

Conventional approaches to synthesizing the this compound scaffold are typically multi-step processes that first construct the pyrazole ring and then introduce the butyric acid side chain.

Regioselective Formation of the 3,5-Dimethylpyrazole Ring System through Cyclocondensation Reactions

The cornerstone for the synthesis of the pyrazole core is the Paal-Knorr pyrazole synthesis, a robust and widely used cyclocondensation reaction. The formation of the 3,5-dimethylpyrazole ring is achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. orgsyn.org

Specifically, 2,4-pentanedione (acetylacetone) is treated with hydrazine hydrate (B1144303) or hydrazine sulfate. orgsyn.org The symmetrical nature of 2,4-pentanedione ensures that the condensation reaction proceeds with high regioselectivity, yielding only the 3,5-dimethyl-substituted pyrazole isomer. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. beilstein-journals.org This method is highly efficient and provides the foundational pyrazole scaffold in good yields. orgsyn.org

Stereocontrolled Introduction of the Butyric Acid Side Chain

Once the 3,5-dimethylpyrazole ring is formed, the next critical step is the introduction of the butyric acid side chain onto one of the ring's nitrogen atoms. This is typically accomplished via an N-alkylation reaction. To achieve stereocontrol at the chiral center of the butyric acid moiety, a common strategy involves using an enantiomerically pure starting material.

This "chiral pool" approach utilizes a commercially available, enantiopure 2-halobutyric acid derivative, such as ethyl (R)-2-bromobutyrate or ethyl (S)-2-bromobutyrate. The reaction of 3,5-dimethylpyrazole with the chiral electrophile in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) results in the formation of the desired N-substituted pyrazole. The stereochemistry of the final product is directly dictated by the starting halide, making this a reliable method for obtaining a specific enantiomer. Subsequent hydrolysis of the ester group yields the target carboxylic acid.

Strategic Coupling Reactions and Functional Group Interconversions for Carboxylic Acid Formation

An alternative to direct alkylation with a pre-formed butyric acid chain involves building the functionality on the pyrazole ring through strategic coupling reactions and subsequent functional group interconversions. This approach offers flexibility in accessing a variety of derivatives.

Methods for introducing a carboxylic acid group or its precursor onto a pyrazole ring include:

Oxidation of Alkyl Groups : A pre-installed alkyl side chain, such as a 2-hydroxybutyl or 2-methylpropyl group, can be oxidized to the corresponding carboxylic acid using strong oxidizing agents. researchgate.net

Hydrolysis of Nitriles or Esters : The butyric acid side chain can be introduced with a precursor functional group. For example, N-alkylation with a 2-halobutyronitrile, followed by hydrolysis of the nitrile group, provides the carboxylic acid. mdpi.com

Carbon-Carbon Cross-Coupling Reactions : Advanced strategies may involve the use of palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to attach a four-carbon chain to a halogenated pyrazole derivative, which is then further functionalized to the carboxylic acid. researchgate.netnih.gov

Development of Novel and Efficient Synthetic Protocols

To overcome the limitations of conventional methods, such as long reaction times or the need for stoichiometric chiral reagents, novel synthetic protocols have been developed. These include advanced asymmetric synthesis techniques and the use of microwave irradiation to improve reaction efficiency.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound and Derivatives

The production of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. mdpi.com Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically pure compounds from achiral or racemic precursors.

One sophisticated approach involves the use of transition metal catalysts with chiral ligands. For instance, a rhodium-catalyzed asymmetric 1,4-addition (conjugate addition) of a boronic acid to an α,β-unsaturated ester, such as ethyl crotonate, can establish the chiral center with high enantioselectivity. researchgate.net This method generates an enantiomerically enriched ester intermediate that can then be further elaborated. While this specific example was used for a more complex derivative, the core principle of creating the chiral butyric acid structure via asymmetric catalysis is a key modern strategy. researchgate.net

| Method | Catalyst/Reagent | Key Feature | Enantiomeric Excess (Typical) |

| Chiral Pool Synthesis | Enantiopure 2-halobutyrate | Utilizes readily available chiral starting material | >99% |

| Asymmetric Conjugate Addition | Rhodium/(R)-BINAP | Catalytic generation of stereocenter from achiral substrate | High (e.g., >90%) |

| Biocatalysis | Enzymes (e.g., lipases, reductases) | High stereoselectivity under mild conditions | Often >95% |

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating chemical reactions. rsc.org Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. rsc.org This often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer side products. acs.org

The synthesis of various pyrazole derivatives has been shown to benefit significantly from microwave irradiation. rsc.orgdergipark.org.tr For example, cyclocondensation and coupling reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. acs.orggsconlinepress.com This efficiency not only speeds up the discovery process but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. rsc.org

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Pyrazole Synthesis | |||

| Cyclocondensation | 6-9 hours, 59-66% yield | 5-8 minutes, higher yields | rsc.org |

| Hybrid Synthesis | |||

| Oxadiazole formation | 7-9 hours | 9-10 minutes, 79-92% yield | acs.org |

| Multi-component | |||

| Pyrazole formation | 2 hours (first step) | 10 minutes, 96% yield | dergipark.org.tr |

Green Chemistry Principles Applied to the Synthesis of Pyrazole-Butyric Acid Hybrids

The synthesis of pyrazole derivatives, including pyrazole-butyric acid hybrids, has traditionally involved methods that may not align with the principles of green chemistry, often requiring harsh reaction conditions and the use of hazardous solvents. However, the field has seen a significant shift towards more environmentally benign synthetic protocols. These greener approaches aim to reduce waste, minimize energy consumption, and utilize less toxic reagents and solvents.

Several green chemistry techniques have been successfully applied to the synthesis of the pyrazole core structure, which can be adapted for the synthesis of pyrazole-butyric acid hybrids. These methods include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. For the synthesis of pyrazole derivatives, microwave-assisted condensation of dicarbonyl compounds with hydrazines has been shown to be highly efficient. This approach can be extrapolated to the synthesis of pyrazole-butyric acid hybrids by using appropriate substituted hydrazines or dicarbonyl precursors bearing the butyric acid moiety.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions, promoting faster reaction rates and higher yields. Ultrasound-assisted synthesis of pyrazoles has been reported to be an eco-friendly method, often proceeding under milder conditions than conventional heating. This technique holds promise for the synthesis of this compound and its analogs.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry as it eliminates solvent waste and simplifies product purification. Grinding techniques, where reactants are mixed in a mortar and pestle, can facilitate solvent-free reactions for the synthesis of pyrazole derivatives.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water, ethanol (B145695), or ionic liquids is encouraged. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated, offering a safe and inexpensive alternative to volatile organic solvents.

The following table summarizes the key advantages of these green chemistry approaches in the context of pyrazole synthesis.

| Green Chemistry Technique | Key Advantages | Potential Application to Pyrazole-Butyric Acid Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Efficient condensation of a hydrazine with a β-ketoester containing the butyric acid side chain. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, enhanced reaction rates | Facilitating the cyclization step in the formation of the pyrazole ring under ambient temperature. |

| Solvent-Free Reactions | Elimination of solvent waste, simplified workup | Grinding a mixture of 3,5-dimethylpyrazole and a suitable butyric acid derivative with a catalyst. |

| Use of Greener Solvents | Reduced environmental impact, improved safety | Performing the synthesis in water or ethanol to minimize the use of hazardous organic solvents. |

While direct literature on the green synthesis of this compound is limited, the principles established for the synthesis of other pyrazole derivatives provide a clear roadmap for developing more sustainable synthetic routes to this compound and its analogs.

Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, derivatization strategies would focus on systematically modifying different parts of the molecule to understand their contribution to its biological effects.

The 3,5-dimethylpyrazole moiety is a key structural feature that can be systematically modified to probe its role in biological activity. Key modifications could include:

Variation of Alkyl Substituents: The methyl groups at the 3 and 5 positions of the pyrazole ring can be replaced with other alkyl groups (e.g., ethyl, propyl) or be absent altogether to investigate the impact of steric bulk and lipophilicity in this region.

Introduction of Electron-Withdrawing or -Donating Groups: Replacing the methyl groups with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the pyrazole ring, which may influence its binding to a biological target.

Substitution at the 4-Position: The 4-position of the pyrazole ring is unsubstituted in the parent compound and represents a prime location for introducing various functional groups. Halogens, nitro groups, or small alkyl chains could be introduced to explore the spatial and electronic requirements at this position.

The following table provides examples of potential modifications to the pyrazole ring for SAR studies.

| Position of Modification | Type of Modification | Rationale |

| 3 and 5 | Variation of alkyl groups (e.g., H, ethyl, isopropyl) | To assess the impact of steric bulk and lipophilicity. |

| 3 and 5 | Introduction of functional groups (e.g., CF3, OCH3) | To modulate the electronic properties of the pyrazole ring. |

| 4 | Introduction of substituents (e.g., Cl, Br, NO2, CH3) | To explore the steric and electronic requirements of this region. |

Chain Length Modification: The length of the alkyl chain can be systematically varied, for instance, by synthesizing acetic, propionic, or pentanoic acid analogs. This would help determine the optimal distance between the pyrazole ring and the carboxylic acid group.

Branching and Stereochemistry: The introduction of additional methyl groups or other small alkyl groups along the butyric acid chain can explore the impact of steric hindrance and conformational restriction. Furthermore, as the carbon alpha to the carboxylic acid is a chiral center, the synthesis and evaluation of individual enantiomers is crucial to determine if the biological activity is stereospecific.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key pharmacophore for interacting with biological targets. It can be replaced with other acidic functional groups, known as bioisosteres, such as a tetrazole or a hydroxamic acid, to investigate alternative binding modes and potentially improve pharmacokinetic properties.

The table below outlines potential structural variations within the butyric acid moiety.

| Locus of Variation | Type of Variation | Rationale |

| Alkyl Chain | Change in length (e.g., acetic, propionic, pentanoic acid) | To determine the optimal spacer length. |

| Alkyl Chain | Introduction of branching (e.g., methyl groups) | To investigate the effect of steric bulk and conformation. |

| Alpha-Carbon | Synthesis and testing of individual enantiomers | To determine if biological activity is stereospecific. |

| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid) | To explore alternative binding interactions and improve properties. |

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. For compounds containing a carboxylic acid, a common prodrug strategy is esterification. nih.gov Bioconjugation involves linking the molecule to another chemical moiety to probe its mechanism of action or alter its distribution.

Ester Prodrugs: The carboxylic acid group of this compound can be masked as an ester to potentially enhance its oral absorption by increasing its lipophilicity. nih.gov Simple alkyl esters (e.g., methyl, ethyl) or more complex esters that are designed to be cleaved by specific enzymes in the body can be synthesized. The choice of the ester promoiety can significantly influence the rate of hydrolysis and the release of the active carboxylic acid. nih.gov

Amide Bioconjugates: The carboxylic acid can be coupled with amino acids, peptides, or other small molecules containing an amine to form amide bioconjugates. These bioconjugates can be used to:

Probe biological mechanisms: By attaching a fluorescent tag or a biotin (B1667282) molecule, the distribution and localization of the compound within cells or tissues can be studied.

Target specific tissues: Conjugation to a molecule that is actively transported into a particular cell type could be used to deliver the compound to its site of action more efficiently.

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Spectroscopic methods are fundamental to understanding the nuanced structural details of this compound. High-resolution techniques have been pivotal in defining its connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. For pyrazole derivatives, NMR is crucial for confirming substitution patterns and understanding dynamic processes like tautomerism. mdpi.com In the case of this compound, ¹H and ¹³C NMR would provide the primary evidence for its covalent structure.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to investigate the through-space proximity of protons, offering insights into the preferred conformation of the butyric acid side chain relative to the pyrazole ring. The chiral center at the second position of the butyric acid chain introduces stereoisomerism, and chiral NMR spectroscopy, using chiral solvating agents, could be used to distinguish between enantiomers and determine enantiomeric excess. Temperature-dependent NMR studies could also reveal information about rotational barriers around single bonds. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-CH | 5.8 - 6.0 |

| Butyric acid-CH | 4.2 - 4.5 |

| Pyrazole-CH₃ (x2) | 2.1 - 2.4 |

| Butyric acid-CH₂ | 1.8 - 2.1 |

| Butyric acid-CH₃ | 0.9 - 1.2 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the precise molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate gas-phase ions. In tandem mass spectrometry (MS/MS) experiments, the parent ion would be isolated and fragmented. The resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the butyric acid side chain, and fragmentation of the pyrazole ring itself. This data is invaluable for confirming the identity of the compound in complex mixtures and for metabolic studies.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For pyrazole-containing compounds, crystallography has been used to study hydrogen-bonding networks and crystal packing. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to complement experimental findings, offering insights into the electronic structure, reactivity, and potential biological activity of this compound.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.govresearchgate.net

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and kinetic stability. arabjchem.org The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, as well as regions likely to participate in hydrogen bonding. researchgate.net

Table 2: Sample DFT Calculation Outputs for a Pyrazole Derivative

| Property | Calculated Value |

|---|---|

| HOMO-LUMO Gap | 4.5 - 5.5 eV |

| Dipole Moment | 2.0 - 3.0 Debye |

Note: These values are illustrative for a generic pyrazole derivative and would need to be specifically calculated for this compound.

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given that many pyrazole derivatives exhibit biological activity, molecular docking simulations could be used to investigate the potential of this compound to interact with various protein targets. researchgate.netnih.gov

These simulations would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would provide a hypothetical binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein. This information is crucial in the early stages of drug discovery for identifying potential biological targets and for guiding the design of more potent analogues. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic nature of molecules and their interactions over time. eurasianjournals.com While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively available in the public domain, the principles of this technique can be applied to elucidate its conformational flexibility and potential binding dynamics. Computational chemistry, including MD simulations, has become an indispensable tool for studying the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior. eurasianjournals.com

Conformational Flexibility

MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the molecule's movement over a period of time, typically nanoseconds to microseconds, it is possible to observe the rotation around single bonds and the flexibility of the butyric acid chain relative to the more rigid dimethyl-pyrazole ring.

Key aspects that could be investigated include:

Torsional Angles: Analysis of the dihedral angles along the butyric acid chain would reveal the most populated conformations in different solvent environments.

Intramolecular Interactions: The simulations could identify any transient intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

Solvent Effects: Running simulations in various solvents would demonstrate how the molecule's shape and flexibility are influenced by its environment.

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt a shape that is complementary to a biological target. bohrium.com

Binding Dynamics

In the context of drug discovery, MD simulations are frequently used to study how a ligand, such as this compound, interacts with a target protein. nih.gov These simulations can provide insights into the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the energetic contributions of these interactions.

A typical workflow for studying binding dynamics would involve:

Docking: Initially, the compound would be docked into the binding site of a target protein to predict its most likely binding pose.

MD Simulation: The resulting complex would then be subjected to MD simulations to observe its dynamic behavior.

Analysis: The trajectory from the simulation would be analyzed to assess the stability of the binding pose, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy.

For instance, studies on other pyrazole derivatives have successfully used MD simulations to understand their interaction with various enzymes, revealing important active site residues and the stability of the ligand-receptor complex. nih.govnih.gov Such information is invaluable for the rational design of more potent and selective inhibitors.

While detailed research findings and data tables from MD simulations for this compound are not available, the established methodologies in computational chemistry provide a clear framework for how such studies could be conducted to advance the understanding of this compound's molecular behavior. eurasianjournals.comresearchgate.net

Overview of Biological Activities Associated with the Pyrazole Core

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological effects, making them integral components of numerous therapeutic agents. eurekaselect.com This structural motif's versatility allows for substitutions that significantly influence its biological and pharmacological properties. mdpi.com

Pyrazole derivatives are well-established as potent anti-inflammatory agents. nih.gov A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation. nih.gov Many pyrazole-based compounds exhibit selectivity for COX-2, the inducible isoform found at inflammation sites, over the constitutive COX-1 isoform, which is crucial for gastric cytoprotection. This selectivity is a key feature of drugs like Celecoxib and is sought after to reduce gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govepa.gov

Beyond COX inhibition, these compounds modulate other inflammatory pathways. Studies have shown that certain pyrazole analogs can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tandfonline.com This is often achieved through the inhibition of the nuclear factor kappa B (NF-ĸB) signaling pathway, a central regulator of inflammatory gene expression.

Table 1: Anti-inflammatory Activity of Select Pyrazole Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | Selective Inhibition | nih.gov |

| 5s and 5u (pyrazole-bearing methylamine (B109427) derivatives) | COX-2 | IC50 = 2.51 µM and 1.79 µM | tandfonline.com |

| 3d, 6c, and 6h (N1-benzenesulfonamides) | COX-2 | Preferential Selectivity | tandfonline.com |

| Compound 12 (pyrazole-pyran hybrid) | COX-2 | Potent Inhibition (25.8-fold change in expression) | nih.gov |

The pyrazole scaffold is a versatile platform for the development of agents against a wide spectrum of microbial pathogens. mdpi.comorientjchem.org

Antibacterial: Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. nih.govtandfonline.com Mechanisms of action are varied and can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, or interference with global transcriptional regulators such as MgrA, which is involved in neutralizing reactive oxygen species in S. aureus. eurekaselect.comnih.gov

Antifungal: Numerous pyrazole derivatives have been synthesized and tested against phytopathogenic and human fungal pathogens. nih.govuctm.edunih.gov A significant mechanism of antifungal action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Several commercial fungicides, such as Bixafen and Penthiopyrad, are pyrazole carboxamides that function as SDH inhibitors. Research continues to yield novel pyrazole analogs with potent activity against fungi like Rhizoctonia solani and Aspergillus niger. nih.govnih.govacs.org

Antitubercular: The fight against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant strains, has benefited from the development of pyrazole-containing compounds. researchgate.net A key target for these agents is the Mycobacterium membrane protein Large 3 (MmpL3), which is essential for transporting mycolic acid precursors and is vital for the synthesis of the mycobacterial cell wall. nih.govnih.gov Several studies have identified 1,3,5-trisubstituted pyrazoles that exhibit low micromolar inhibitory concentrations against Mtb by targeting MmpL3. nih.govresearchgate.net

Table 2: Antimicrobial, Antifungal, and Antitubercular Activity of Select Pyrazole Analogs

| Compound Class/Derivative | Target Organism/Enzyme | Mechanism/Activity | Reference |

|---|---|---|---|

| Pyrazole-derived hydrazones (e.g., 6) | S. aureus, A. baumannii | Disruption of bacterial cell wall; MIC = 0.78–1.56 μg/ml | nih.gov |

| Pyrazole-4-carboxamides (e.g., 7d, 12b) | R. solani (fungus) | Succinate Dehydrogenase Inhibition; EC50 = 0.046 μg/mL | acs.org |

| Isoxazolol pyrazole carboxylate (7ai) | R. solani (fungus) | Antifungal; EC50 = 0.37 μg/mL | nih.gov |

The antiviral potential of pyrazole derivatives has been demonstrated against a range of viruses. Recent research has highlighted their activity against coronaviruses, including SARS-CoV-2. rsc.org The mechanism often involves the inhibition of key viral enzymes necessary for replication and transcription, such as the main protease (Mpro or 3CLpro). nih.govnih.govrsc.org In silico and in vitro studies have shown that pyranopyrazole and other pyrazole-based compounds can bind to the active site of these proteases, effectively blocking viral propagation. nih.govrsc.org Beyond direct antiviral action, the anti-inflammatory properties of pyrazoles can modulate the host's immunological response, potentially mitigating the severe inflammatory cascades (cytokine storms) associated with certain viral infections.

Pyrazole derivatives are extensively explored for their anticancer properties, acting through various mechanisms to regulate cell proliferation and induce cell death. nih.gov A predominant strategy involves the inhibition of protein kinases, which are often dysregulated in cancer. mdpi.comnih.gov

Many pyrazole-based compounds have been designed as potent inhibitors of kinases crucial for tumor growth and survival, such as:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) : Dual inhibition of these receptors can suppress tumor cell proliferation and angiogenesis. frontiersin.orgresearchgate.net

PI3K/AKT and MAPK/ERK pathways : These are critical signaling cascades for cell survival and growth, and their inhibition by pyrazole derivatives has shown promise. nih.gov

Aurora Kinases and Haspin Kinase : Targeting these mitotic kinases can disrupt cell division in cancer cells. nih.govnih.gov

Other anticancer mechanisms for pyrazole scaffolds include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and leads to cell cycle arrest, and the induction of apoptosis. nih.gov

Table 3: Anticancer Activity of Select Pyrazole Derivatives in Pre-clinical Models

| Compound | Target/Cell Line | Mechanism/Activity | Reference |

|---|---|---|---|

| Compound 43 (pyrazole carbaldehyde) | PI3 Kinase / MCF-7 cells | Kinase Inhibition; IC50 = 0.25 μM | nih.gov |

| Compound 3 | EGFR / HEPG2 cells | Kinase Inhibition; IC50 = 0.06 μM | frontiersin.org |

| Compound 9 | VEGFR-2 / HEPG2 cells | Kinase Inhibition; IC50 = 0.22 μM | frontiersin.org |

| Compound 6 | HCT116, MCF-7 cells / Aurora A Kinase | Kinase Inhibition; IC50 = 0.39 µM, 0.46 µM, 0.16 µM respectively | nih.gov |

Biological Functions Attributed to Butyric Acid Derivatives

Butyric acid is a short-chain fatty acid known for its significant role in gut health and as a regulator of gene expression and cellular processes. nih.govnih.gov Its derivatives and prodrugs are investigated for therapeutic applications, particularly in oncology, due to their ability to influence cell fate. iiarjournals.orgnih.gov

A primary mechanism through which butyric acid and its derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs). nih.govnih.govselleckchem.comresearchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate (B1204436) derivatives promote histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes like p21. researchgate.netmdpi.com

This epigenetic modulation triggers profound cellular responses:

Cell Cycle Arrest: Increased expression of cell cycle inhibitors like p21 leads to arrest, commonly at the G0/G1 or G2/M phase, halting the proliferation of cancer cells. iiarjournals.orgmdpi.com

Induction of Apoptosis: Butyrate derivatives can initiate programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, such as caspase-3, and can be influenced by changes in the expression of apoptosis-related proteins like those in the Bcl-2 family. iiarjournals.orgnih.gov

Cellular Differentiation: In certain cancer cell types, such as leukemia cells, butyrate can induce differentiation, causing the malignant cells to mature into a non-proliferative state. nih.gov

Studies on colorectal carcinoma cells have shown that derivatives like tributyrin (B1683025) and indole-3-butyric acid are effective inducers of apoptosis, significantly activating caspase-3 and causing DNA damage. iiarjournals.orgnih.gov

Table 4: Apoptotic and Growth Inhibitory Effects of Butyric Acid Derivatives

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Tributyrin | HCT116 | G2/M phase arrest, Caspase-3 activation, Apoptosis induction | iiarjournals.orgnih.gov |

| Indole-3-butyric acid | HCT116 | G0/G1 phase arrest, Caspase-3 activation, Apoptosis induction | iiarjournals.orgnih.gov |

| Pivaloyloxymethyl butyrate (AN-9) | HL-60 | Apoptosis induction, Bcl-2 reduction, Differentiation | nih.gov |

Epigenetic Modulation through Histone Deacetylase (HDAC) Inhibition Mechanisms

The butyric acid moiety of the title compound is structurally related to sodium butyrate, a well-documented histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibitors represent a class of epigenetic modulators that play a crucial role in gene expression regulation. nih.gov Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are enzymes that control the acetylation state of lysine (B10760008) residues on histone tails. nih.gov Deacetylation by HDACs leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. nih.gov

Inhibition of HDACs by molecules like butyrate results in histone hyperacetylation. nih.gov This process "opens" the chromatin structure, facilitating gene transcription. nih.gov The effects of butyrate-induced HDAC inhibition are not global; it is estimated to affect the expression of only about 2% of mammalian genes. nih.gov The mechanism often involves the transcriptional activation of specific genes, such as the p21(Waf1/Cip1) gene, which can arrest the cell cycle. nih.gov While butyric acid is a known HDAC inhibitor, its binding affinity is lower than that of other inhibitors like Trichostatin-A (TSA). researchgate.net This difference in affinity and binding mode may contribute to a higher selectivity for cancer cells. researchgate.net

Although the butyric acid component suggests potential for epigenetic modulation, specific studies investigating the HDAC inhibitory activity of this compound itself are not extensively detailed in the available research.

Influence on Gut Microbiota Homeostasis and Intestinal Barrier Function in Animal Models

Butyric acid, a short-chain fatty acid (SCFA), is a key product of dietary fiber fermentation by the gut microbiota and serves as the primary energy source for colon epithelial cells. nih.govfrontiersin.org It plays a critical role in maintaining gut homeostasis, including the integrity of the intestinal barrier, regulation of the immune response, and endocrine functions. nih.govresearchgate.net

A functional intestinal barrier is essential for preventing the translocation of harmful luminal substances, such as lipopolysaccharides (LPS), into the bloodstream. mdpi.com Butyric acid has been shown to strengthen this barrier by increasing the expression of tight junction proteins like ZO-1 and Occludin. nih.govfrontiersin.org In various animal and cell models, butyrate supplementation has demonstrated the ability to enhance intestinal barrier function, mitigate inflammation, and reduce intestinal permeability. nih.govmdpi.com For instance, in a Caco-2 cell monolayer model, low concentrations of butyrate were found to promote intestinal barrier function by increasing transepithelial electrical resistance (TER) and decreasing inulin (B196767) permeability. researchgate.net

Furthermore, butyric acid can influence the composition of the gut microbiota. Supplementation with butyric acid and inulin has been shown to help maintain the gut microbiota's initial state and facilitate its recovery after antibiotic-induced disruption. nih.gov While these activities are well-established for butyric acid, direct experimental evidence detailing the specific effects of this compound on gut microbiota and intestinal barrier function in animal models remains to be fully elucidated.

Specific Mechanistic Insights into this compound Activity

Investigation of Integrin Inhibitory Properties, Particularly αvβ6 Integrin

Research into analogous scaffolds has highlighted the potent role of the 3,5-dimethyl-pyrazol-1-yl butanoic acid structure in inhibiting integrins, particularly the αvβ6 integrin. nih.govacs.org A closely related, more complex analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been identified as a highly potent and selective nonpeptidic inhibitor of the αvβ6 integrin. nih.govresearchgate.net

The αvβ6 integrin is a cell adhesion receptor that is overexpressed in various pathological conditions, including fibrosis and cancer. researchgate.net It plays a crucial role in activating transforming growth factor-beta (TGF-β), a key cytokine in the fibrotic process. nih.gov The aforementioned analog demonstrated exceptionally high affinity for the αvβ6 integrin in a radioligand binding assay, with a pKi of 11, and a long dissociation half-life of 7 hours. nih.govacs.orgresearchgate.net This potent inhibitory activity underscores the significance of the dimethyl-pyrazole and butanoic acid moieties in achieving high-affinity binding to the αvβ6 integrin. researchgate.net

Binding Affinity and Potency of an Analogous αvβ6 Integrin Inhibitor

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| pKi | 11.0 | Radioligand Binding Assay | nih.gov, acs.org |

| pIC50 | 8.6 | Cell Adhesion Assay | acs.org |

| Dissociation Half-Life (t1/2) | 7 hours | - | nih.gov, acs.org |

Modulation of Cell Adhesion and Migration Pathways

Integrins are fundamental to cell adhesion and migration processes. nih.gov By inhibiting αvβ6 integrin, compounds containing the this compound scaffold can effectively modulate these pathways. In the context of fibrosis, the migration of fibroblasts and their differentiation into myofibroblasts are key events leading to excessive extracellular matrix deposition. nih.gov

The inhibition of αvβ6 interferes with the adhesion of cells to the extracellular matrix and, critically, blocks the activation of TGF-β. nih.gov This blockade of TGF-β signaling disrupts downstream pathways that promote fibroblast migration and proliferation. nih.gov Studies on analogous compounds involved screening in cell adhesion assays for affinity against a range of αv integrins, where high selectivity for αvβ6 was achieved. nih.govacs.org This selectivity is crucial for targeting specific pathological processes while minimizing off-target effects. The general butyric acid structure has also been noted to affect cell adhesion and migration, though its effects can vary depending on the cell type and context. nih.gov

Mechanistic Studies in Pre-clinical Fibrotic Disease Models (e.g., Idiopathic Pulmonary Fibrosis)

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by relentless scarring of the lung tissue. nih.gov A central mechanism in IPF pathogenesis is the aberrant activation of TGF-β, which drives the excessive deposition of collagen by myofibroblasts. mdpi.com The αvβ6 integrin is a key activator of latent TGF-β in the lungs, making it a prime therapeutic target for IPF. nih.govacs.org

A potent αvβ6 inhibitor containing the 3,5-dimethyl-pyrazol-1-yl butanoic acid scaffold was specifically developed as a potential inhaled treatment for IPF. nih.govresearchgate.net The mechanism of action in pre-clinical models involves the inhibitor binding to αvβ6, thereby preventing it from activating TGF-β. nih.gov This reduction in active TGF-β levels leads to a decrease in fibroblast proliferation, migration, and differentiation, ultimately attenuating the fibrotic process. nih.gov The high potency and long residence time of the analog on the receptor are advantageous for an inhaled therapeutic approach, allowing for sustained local activity in the lungs. nih.govacs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

It was discovered that substitution on the pyrazole ring was well-tolerated at the C3 and C5 positions. acs.org Specifically, the introduction of the two methyl groups to create the 3,5-dimethylpyrazole derivative resulted in the highest selectivity for the αvβ6 integrin. researchgate.net This substitution was also beneficial for safety, as it led to a tenfold reduction in activity against the hERG channel, a common source of cardiac toxicity, compared to the unsubstituted parent pyrazole. acs.org

Further studies indicated that meta-substitution on the phenyl ring connecting the pyrazole and butanoic acid components was beneficial for potency. researchgate.net The combination of these structural features—the meta-substituted phenyl ring, the butanoic acid for integrin binding, and the 3,5-dimethyl pyrazole for selectivity and safety—produced a molecule with optimal pharmacokinetic characteristics for clinical investigation. researchgate.net

Structure-Activity Relationship (SAR) Highlights for Pyrazole Analogs

| Compound/Modification | αvβ6 Affinity (pIC50) | αvβ6 Binding (pKi) | hERG Activity (pIC50) | Key Finding | Reference |

|---|---|---|---|---|---|

| Parent Pyrazole (unsubstituted) | 8.6 | 10.0 | 6.1 | Potent but with higher hERG activity. | acs.org |

| C3-Methyl Pyrazole | 8.4 | 10.1 | <5.1 | Maintains potency, reduces hERG activity. | acs.org |

| C5-Methyl Pyrazole | 8.8 | 10.2 | <5.1 | Maintains potency, reduces hERG activity. | acs.org |

| 3,5-Dimethyl Pyrazole | - | - | - | Produces the highest selectivity for αvβ6. | researchgate.net |

Influence of Substituent Effects on Biological Potency and Selectivity (e.g., Methyl Group Position, Aryl Substituents, Lipophilicity)

The biological activity of compounds centered around the 2-(pyrazol-1-yl)-butyric acid scaffold is significantly modulated by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous series of compounds reveal that minor structural modifications can lead to substantial changes in potency and selectivity.

The position of methyl groups on the pyrazole ring is a critical determinant of activity. In the case of this compound, the dimethyl substitution at positions 3 and 5 is particularly noteworthy. Research on related compounds, such as 3-aryl(pyrrolidin-1-yl)butanoic acid derivatives, has shown that the substitution with a 3,5-dimethyl pyrazole moiety can confer the highest selectivity for certain biological targets, for instance, the αvβ6 integrin. researchgate.net This suggests that the methyl groups may engage in specific hydrophobic interactions within the receptor's binding pocket or sterically orient the molecule to favor binding to one target over others.

Aryl substituents, often attached to the pyrazole ring or other parts of the molecular scaffold, play a crucial role in modulating biological potency. Studies on various pyrazole derivatives consistently demonstrate that the electronic properties and steric bulk of aryl groups are key to their interaction with biological targets. For example, in a series of 3,4,5-substituted pyrazole derivatives designed as metalloprotease inhibitors, variations of the aryl moiety led to significant differences in inhibitory activity. nih.gov Similarly, research into herbicidal 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids showed that substituents on the aryl ring at the 5-position of the pyrazole core directly influenced their biological efficacy. mdpi.com The introduction of a phenyl group on the main scaffold, as seen in analogs like (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, has been found to be beneficial for potency. researchgate.net The position of this substitution is also critical; meta-substitution on a benzene (B151609) ring has been shown to be advantageous for potency and selectivity in certain integrin inhibitors. researchgate.net

The following table summarizes the general influence of different substituents on the biological activity of pyrazole-containing scaffolds based on reported structure-activity relationships.

| Substituent/Modification | Position | General Effect on Potency/Selectivity | Reference |

| Methyl Groups | 3,5-positions of pyrazole | Can significantly increase target selectivity. | researchgate.net |

| Aryl Group | Attached to pyrazole or core | Modulates potency based on electronic and steric properties. | nih.govmdpi.com |

| Aryl Group Substitution | meta-position of a core benzene ring | Favorable for potency and selectivity in certain analogs. | researchgate.net |

| Carboxylic Acid | Butyric acid side chain | Essential for activity in many analogs, often acting as a key binding group. | nih.gov |

| Nitrogen-containing Heterocycle | As a substituent | Introduction of a hydrogen-bond donor can reduce selectivity in some cases. | researchgate.net |

Stereochemical Dependence of Biological Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can interact differently with chiral biological macromolecules like receptors and enzymes. For this compound, the carbon atom at the second position of the butyric acid chain is a stereocenter, meaning the compound can exist as two enantiomers: (S)-2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid and (R)-2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid.

While specific studies on the differential activity of the enantiomers of this exact compound are not widely detailed in the cited literature, extensive research on analogous structures confirms that biological activity is frequently confined to a single enantiomer. A prominent example is the αvβ6 integrin inhibitor, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. researchgate.net This complex molecule has multiple stereocenters, and its high affinity and specific activity are attributed to this precise (S, R) configuration. researchgate.net This underscores that the three-dimensional arrangement of the substituent groups around the chiral centers is critical for achieving the correct orientation to bind effectively to the target receptor.

The differential activity between enantiomers arises because the binding site of a biological target is itself a chiral environment composed of L-amino acids. One enantiomer (the eutomer) will fit into the binding site with a high degree of complementarity, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds). The other enantiomer (the distomer) will not fit as well, resulting in weaker binding or an inability to bind, leading to significantly lower or no biological activity. Therefore, it is highly probable that the biological effects of this compound are predominantly or exclusively associated with one of its two enantiomers.

Conformational Preferences and Their Correlation with Receptor Binding

The ability of a molecule to bind to its biological target is not only dependent on its structure and stereochemistry but also on its conformational flexibility. Molecules can rotate around their single bonds, adopting various three-dimensional shapes or conformations. For a molecule like this compound, the preferred low-energy conformation is crucial for effective receptor binding. The molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to fit precisely into the receptor's binding pocket.

Pre Clinical Pharmacological and in Vitro/in Vivo Research Paradigms

In Vitro Pharmacological Investigations

Cell-based assays have been instrumental in defining the inhibitory activity and functional consequences of GSK3008348 binding to its target. Cell adhesion assays were employed to determine the compound's potency against various integrins. nih.govacs.org GSK3008348 demonstrated potent inhibition of αvβ6-mediated cell adhesion with a pIC50 of 8.4. medchemexpress.com Its activity against other integrins was significantly lower, indicating a strong selectivity profile. medchemexpress.com

Beyond simple adhesion, functional assays using primary human lung epithelial cells demonstrated that GSK3008348 binding induces rapid internalization of the αvβ6 integrin, with a half-life of approximately 2.6 minutes. pa2online.org This internalization is followed by lysosomal degradation of the receptor, leading to a slow return of the integrin to the cell surface and a sustained duration of action. researchgate.netpa2online.org This mechanism effectively prevents the αvβ6 integrin from activating latent TGFβ. invivochem.com The functional consequence of this action was confirmed by measuring the phosphorylation of Smad2 (pSmad2), a downstream signaling molecule in the TGFβ pathway. In these assays, GSK3008348 inhibited Smad2 phosphorylation in a concentration-dependent manner, confirming its ability to functionally block the pro-fibrotic signaling cascade at the cellular level. researchgate.net

| Integrin Target | pIC50 Value |

|---|---|

| αvβ6 | 8.4 |

| αvβ8 | 7.7 |

| αvβ5 | 6.9 |

| αvβ3 | 6.0 |

Data sourced from MedchemExpress. medchemexpress.com

Radioligand binding assays have been crucial for quantifying the affinity of GSK3008348 for the αvβ6 integrin. These studies confirmed that the compound binds to the receptor with exceptionally high affinity. nih.gov Using membrane preparations from human IPF lung tissue, the compound demonstrated a pKD of 11.3. pa2online.org In a sensitive radioligand assay, GSK3008348 hydrochloride showed a pKi of 11. nih.govacs.orgresearchgate.net This high affinity is complemented by a slow dissociation rate, with a measured dissociation half-life of approximately 7 hours, a property that contributes to its prolonged pharmacodynamic effect. nih.govacs.org

Saturation binding experiments further established the compound's selectivity. invivochem.com Tritiated GSK3008348 showed a pKD of 10.8 for αvβ6, with selectivity ranging from 17-fold to over 6,600-fold against other RGD-binding integrins, underscoring its specificity for the intended target. invivochem.com

| Parameter | Integrin Target | Value |

|---|---|---|

| pKi (Radioligand Binding) | αvβ6 | 11.0 |

| pKD (Radioligand Binding) | αvβ6 | 11.3 |

| Dissociation Half-Life (t1/2) | αvβ6 | ~7 hours |

| Selectivity vs. α8β1 | αvβ6 | 17-fold |

| Selectivity vs. α5β1 | αvβ6 | 6667-fold |

Data sourced from InvivoChem, pA2 Online, and Journal of Medicinal Chemistry. pa2online.orgnih.govinvivochem.com

The primary molecular mechanism of GSK3008348 is not centered on the direct inhibition or activation of enzymes. Instead, its therapeutic action is derived from its high-affinity binding to the αvβ6 integrin receptor. This binding event allosterically inhibits the ability of the integrin to convert latent TGFβ into its biologically active form. researchgate.netnih.gov Therefore, while the ultimate outcome is the inhibition of a pro-fibrotic signaling pathway, the compound itself is a receptor antagonist, not a direct enzyme inhibitor. In functional assays, its effect on the TGFβ pathway is comparable to that of direct TGFβ receptor inhibitors, such as the activin-like kinase 5 (ALK5) inhibitor SB-525334, but its mechanism is distinct, occurring upstream of the receptor kinase itself. researchgate.netresearchgate.net

In Vivo Studies in Non-Human Biological Systems

The in vivo efficacy of GSK3008348 has been predominantly evaluated in animal models of fibrotic disease, reflecting its therapeutic target. mdpi.com The most frequently utilized model is the bleomycin-induced lung fibrosis model in mice, a well-established paradigm that recapitulates key features of human IPF. researchgate.netpa2online.org In this model, administration of GSK3008348 has been shown to produce significant anti-fibrotic effects. researchgate.net Specifically, treatment with the compound leads to a measurable reduction in lung collagen deposition, a primary hallmark of fibrosis. researchgate.netmdpi.comlarvol.com

While the αvβ6 integrin is also implicated in some cancers, the available pre-clinical literature on GSK3008348 focuses exclusively on its potential as an anti-fibrotic agent. There is no published research detailing its evaluation in animal models of lung carcinoma.

Pre-clinical in vivo studies have successfully demonstrated target engagement and modulation of key pharmacodynamic biomarkers. nih.gov Following administration in the bleomycin (B88199) mouse model, GSK3008348 was shown to engage the αvβ6 integrin in the lung and produce a prolonged inhibition of TGFβ signaling. researchgate.netpa2online.org This was evidenced by a sustained reduction in the levels of phosphorylated Smad2 in lung tissue. pa2online.orgmdpi.com

In addition to pathway-specific biomarkers, the compound's effect on disease-relevant markers was also assessed. Treatment with GSK3008348 resulted in a reduction of serum C3M, a neoepitope biomarker of collagen type III degradation that is associated with IPF disease progression. researchgate.netlarvol.com Advanced imaging techniques, such as single-photon emission computed tomography (SPECT), have also been used in animal models to provide direct, quantitative evidence of αvβ6 target engagement in the lungs in vivo. pa2online.org

Metabolic Pathways and Biotransformation in Biological Systems (e.g., Prodrug Activation)

The metabolic fate of pyrazole-containing compounds is diverse and significantly influenced by their substitution patterns. While specific metabolic studies on 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid are not extensively documented in publicly available literature, the biotransformation of the pyrazole (B372694) and butyric acid moieties can be inferred from research on related structures.

The pyrazole ring, a stable aromatic heterocycle, is generally resistant to oxidative cleavage. However, it can undergo several metabolic transformations. Key metabolic pathways for pyrazole derivatives include oxidation, N-glucuronidation, and N-dealkylation. Oxidation, often mediated by cytochrome P450 enzymes such as CYP2E1, can occur on the pyrazole ring or its substituents. N-glucuronidation, a common phase II conjugation reaction, involves the attachment of glucuronic acid to one of the nitrogen atoms of the pyrazole ring, facilitating excretion. For N-substituted pyrazoles, N-dealkylation can also be a significant metabolic route.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Affected Moiety | Potential Outcome | General Evidence |

| Oxidation | Pyrazole ring or methyl groups | Formation of hydroxylated metabolites | Common pathway for pyrazole derivatives |

| N-Glucuronidation | Pyrazole ring nitrogen | Increased water solubility for excretion | Observed for other pyrazole compounds |

| Beta-oxidation | Butyric acid side chain | Shortening of the carboxylic acid chain | Standard pathway for fatty acid metabolism |

| Esterase-mediated hydrolysis (if in prodrug form) | Butyric acid ester | Release of active butyric acid | Documented for butyric acid prodrugs nih.gov |

Investigations of Molecular Interactions with Biological Macromolecules

The pharmacological effects of a compound are dictated by its interactions with biological macromolecules. For this compound, its structural features suggest potential interactions with proteins, and to a lesser extent, nucleic acids.

Binding to Proteins (e.g., Integrins, Enzymes) and Nucleic Acids

The pyrazole nucleus is a versatile scaffold known to interact with a variety of proteins, including enzymes and receptors. researchgate.net The nature of these interactions can range from hydrogen bonding, involving the nitrogen atoms of the pyrazole ring, to hydrophobic interactions with the dimethyl-substituted portion.

A significant finding in a closely related compound provides strong evidence for potential integrin binding. The molecule (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, which shares the 3,5-dimethyl-pyrazol-1-yl and butanoic acid substructures, has been identified as a highly potent and selective inhibitor of αvβ6 integrin. acs.orgresearchgate.netnih.gov Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their modulation is a therapeutic target in various diseases. The butanoic acid moiety in this analogue mimics the aspartic acid residue of the RGD (arginine-glycine-aspartic acid) motif, which is a common recognition sequence for many integrins. This suggests that the carboxylic acid group of this compound could similarly engage with the metal ion-dependent adhesion site (MIDAS) of integrins.

Beyond integrins, pyrazole derivatives have been shown to inhibit various enzymes. For example, some pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Given that other butyric acid derivatives have also been explored as enzyme inhibitors, it is plausible that this compound could exhibit inhibitory activity against specific enzymes, though this requires experimental validation. nih.gov

Direct interactions of small molecules like this compound with nucleic acids are less common than protein interactions unless the molecule possesses specific structural features like a planar polycyclic aromatic system capable of intercalation or a shape and charge distribution that favors groove binding. While some pyrazole derivatives have been studied for their interactions with DNA, there is currently no direct evidence to suggest a primary mechanism of action for this compound that involves binding to nucleic acids.

Table 2: Potential Molecular Interactions of this compound

| Macromolecule | Potential Interaction | Structural Basis (Hypothesized) | Supporting Evidence |

| Integrins (e.g., αvβ6) | Antagonism/Inhibition | Butyric acid mimicking RGD motif; pyrazole moiety contributing to binding affinity and selectivity. | High-affinity binding of a structurally similar compound to αvβ6 integrin. acs.orgresearchgate.netnih.gov |

| Enzymes | Inhibition | Pyrazole scaffold and butyric acid side chain interacting with active or allosteric sites. | General inhibitory activity of pyrazole and butyric acid derivatives against various enzymes. nih.gov |

| Nucleic Acids (DNA/RNA) | Low-affinity, non-specific binding | Electrostatic interactions or minor groove binding. | Generally less likely for this class of compounds without specific structural motifs. |

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms

The cellular permeability and disposition of this compound would be governed by its physicochemical properties, such as lipophilicity, charge, and size. The presence of both a relatively lipophilic dimethyl-pyrazole group and a hydrophilic carboxylic acid group gives the molecule amphipathic character.

Cellular uptake could occur through passive diffusion across the cell membrane, particularly if the carboxylic acid is in its protonated, uncharged form. The rate of passive diffusion would be influenced by the pH of the extracellular environment. Alternatively, uptake could be mediated by carrier proteins. For instance, some monocarboxylic acids are transported into cells by monocarboxylate transporters (MCTs).

Once inside the cell, the intracellular distribution would depend on the compound's affinity for various organelles and macromolecules. The butyric acid moiety, if released from a prodrug form, is known to primarily act in the nucleus, where it inhibits histone deacetylases (HDACs). Therefore, if this compound or its metabolites have HDAC inhibitory activity, they would be expected to accumulate in the nucleus.

Efflux of the compound from the cell could be mediated by ATP-binding cassette (ABC) transporters, which are a large family of membrane proteins responsible for the active transport of various substrates out of cells. The extent to which this compound is a substrate for these transporters would be a key determinant of its intracellular concentration and, consequently, its biological activity. Specific studies are required to determine the precise mechanisms of cellular uptake, distribution, and efflux for this compound.

Alternative Applications and Broader Research Contributions of 2 3,5 Dimethyl Pyrazol 1 Yl Butyric Acid

Role as Corrosion Inhibitors in Materials Science and Engineering

Pyrazole (B372694) derivatives have emerged as a promising class of organic corrosion inhibitors, particularly for protecting metals like steel in aggressive acidic environments. nih.gov The efficacy of these compounds, including structures related to 2-(3,5-dimethyl-pyrazol-1-yl)-butyric acid, is primarily attributed to their ability to adsorb onto the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium. semanticscholar.org

The inhibition mechanism involves the heteroatoms (nitrogen) in the pyrazole ring, which possess lone pairs of electrons, and the delocalized π-electrons of the aromatic ring. nih.gov These features facilitate strong adsorption onto the vacant d-orbitals of iron atoms on the steel surface. mdpi.com This interaction can be classified as physisorption (electrostatic interaction) or chemisorption (involving charge sharing or transfer), with the latter typically providing a more stable and effective protective layer. nih.gov The presence of the carboxylic acid group in this compound can further enhance this adsorption process.

Studies on various pyrazole derivatives have consistently demonstrated high inhibition efficiencies. For instance, research on compounds such as N,Nʹ-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine has shown inhibition efficiencies exceeding 90% for mild steel in hydrochloric acid. semanticscholar.org A closely related structure, 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid, has also been investigated as a corrosion inhibitor for carbon steel in 1 M hydrochloric acid, showing that its inhibition efficiency increases with higher concentrations. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), typically reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govmdpi.com

The following table summarizes the performance of several pyrazole derivatives as corrosion inhibitors for steel in acidic media, illustrating the general effectiveness of this class of compounds.

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28 | acs.org |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | nih.gov |

| N,Nʹ-bis[(3-ethylcarboxylate-5-methyl-1H-pyrazol-1-yl)methyl]piperazine | Mild Steel | 1 M HCl | 92 | semanticscholar.org |

| 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-3-hydroxy-butyric acid | Carbon Steel | 1 M HCl | Not specified, efficiency increases with concentration | researchgate.net |

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The molecular architecture of this compound, featuring both a reactive carboxylic acid group and a stable heterocyclic pyrazole ring, makes it a valuable synthon, or building block, in organic synthesis. spcmc.ac.in Pyrazole carboxylic acids and their derivatives are key intermediates in the construction of more complex, biologically active molecules and novel heterocyclic systems. researchgate.netdergipark.org.tr

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, and nitriles. dergipark.org.tr For example, the acid can be transformed into its corresponding acid chloride, which then serves as a highly reactive intermediate for nucleophilic substitution reactions with alcohols or amines to produce a diverse library of ester and amide derivatives. researchgate.net These transformations are fundamental steps in synthesizing compounds for pharmaceutical and agrochemical screening.

Furthermore, the pyrazole nucleus itself can participate in or direct further chemical modifications. The entire this compound unit can be incorporated into larger molecular frameworks. For instance, pyrazole carboxylic acids are used in cyclocondensation reactions with hydrazines to form fused heterocyclic systems like pyrazolopyridazinones. researchgate.net The synthesis of such fused-ring systems is of great interest in medicinal chemistry due to their diverse pharmacological activities. The versatility of pyrazole derivatives as synthons is evident in the broad range of complex molecules that have been successfully prepared from them, including various pesticides and pharmaceuticals. mdpi.comnih.gov

Explorations in Agrochemistry and Material Science Beyond Inhibitory Roles

The applications of pyrazole derivatives extend into agrochemistry and material science, where they exhibit functionalities that are not strictly inhibitory. royal-chem.com

In the realm of agrochemistry, while many pyrazole compounds are known for their potent herbicidal, fungicidal, and insecticidal properties, research has also uncovered roles related to plant growth regulation. nih.govrhhz.net For example, novel derivatives synthesized from 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide, a structure incorporating the dimethyl-pyrazol-yl moiety, have demonstrated a significant stimulating effect on plant growth. researchgate.net This growth-promoting activity represents a departure from the typical inhibitory functions (e.g., herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase) often associated with pyrazoles in agriculture. acs.orgacs.org

In material science, the pyrazole scaffold is valued for its coordination chemistry and its utility in creating functional materials. researchgate.net Pyrazole derivatives are employed in the development of new materials such as conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com Their ability to act as versatile ligands allows them to form stable complexes with a variety of metals. mdpi.com This property is harnessed in applications like the development of pyrazole derivatives immobilized on silica (B1680970) gel for the selective recovery of heavy metal ions from aqueous solutions, a crucial process in environmental remediation and industrial waste management. lifechemicals.com Furthermore, nitrated pyrazoles are being explored as high-performance energetic materials for use in explosives and propellants due to their high heat of formation and thermal stability. nih.gov

Conclusion and Future Directions in Academic Research

Synthesis of Key Academic Findings and Contributions Regarding 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric Acid

Academic research has established the pyrazole (B372694) ring, a core component of this compound, as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide range of biological activities. mdpi.comresearchgate.net Pyrazole derivatives have been extensively studied for their therapeutic potential, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. benthamdirect.comresearchgate.net While research on the specific molecule this compound is not extensively detailed in existing literature, its structural components—a substituted pyrazole and a butyric acid side chain—are of significant academic interest.